molecular formula C14H14O3 B2398483 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 19815-03-3

1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B2398483
CAS RN: 19815-03-3
M. Wt: 230.263
InChI Key: KAIMSUNJCRGFPE-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the formula C₁₄H₁₄O₃ . It is an irritant .


Molecular Structure Analysis

The molecular structure of 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is characterized by a benzo[c]chromen-6-one core, which is a type of organic compound consisting of a benzene ring fused to a chromen-6-one .


Physical And Chemical Properties Analysis

1-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a melting point of 242-243 °C . Its molecular formula is C₁₄H₁₄O₃ .

Scientific Research Applications

Iron Sensing

Interestingly, natural urolithins (hydroxyl-substituted benzo[c]chromen-6-one derivatives) derived from this compound act as selective Iron (III) sensors in fluorescence assays . This property could have applications in analytical chemistry and diagnostics.

Phosphodiesterase Inhibition

Some derivatives of this compound exhibit phosphodiesterase (PDE) inhibition activity. PDEs play a role in cellular signaling and are therapeutic targets for various diseases. Researchers evaluate their impact on conditions like depression, memory disorders, and cardiovascular diseases .

Safety and Hazards

1-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is classified as an irritant .

properties

IUPAC Name

1-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-8-6-11(15)13-9-4-2-3-5-10(9)14(16)17-12(13)7-8/h6-7,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIMSUNJCRGFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(CCCC3)C(=O)OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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